molecular formula C12H22N2O4S2 B15292819 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline

Cat. No.: B15292819
M. Wt: 322.4 g/mol
InChI Key: PMKGXQUNPLCSQY-UWVGGRQHSA-N
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Description

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is a modified dipeptide consisting of L-cysteine and L-proline residues linked via a peptide bond. The cysteine residue is further functionalized with a thioether group, specifically a 2-[(2-hydroxyethyl)thio]ethyl substituent. This structural modification introduces a hydrophilic hydroxyethyl moiety, which may enhance solubility and influence biological interactions. The compound’s molecular formula is inferred as C₁₂H₂₄N₂O₄S₂, with a molecular weight of 324.44 g/mol.

Properties

Molecular Formula

C12H22N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1

InChI Key

PMKGXQUNPLCSQY-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O

Origin of Product

United States

Preparation Methods

Peptide Bond Formation Between L-Cysteine and L-Proline

The core dipeptide is synthesized via solid-phase or solution-phase methods. Solution-phase coupling is preferred for scalability, as demonstrated in analogous proline derivative syntheses:

Procedure :

  • Protection of L-Cysteine :
    • The amino group is protected with benzyloxycarbonyl (Cbz) using benzylchloroformate in alkaline aqueous conditions (pH ~10).
    • The thiol group is protected with a trityl (Trt) group via reaction with trityl chloride in dimethylformamide (DMF).
  • Activation of L-Proline Carboxylic Acid :

    • L-Proline’s carboxyl group is activated using ethyl chloroformate or 1-hydroxybenzotriazole (HOBt) with N,N'-dicyclohexylcarbodiimide (DCC).
  • Coupling Reaction :

    • Protected L-cysteine is reacted with activated L-proline in anhydrous DMF at 0°C–25°C for 12–24 hours.
    • Yield: ~70–85% after purification via silica gel chromatography.

Analytical Confirmation :

  • NMR : δ 4.3–4.5 ppm (Cα-H of proline), δ 3.1–3.3 ppm (Cβ-H of cysteine).
  • MS (ESI+) : m/z 279.1 [M+H]+ for Cbz-L-Cys(Trt)-L-Pro-OH.

Introduction of the Hydroxyethylthioethyl Group

The thioether side chain is introduced via nucleophilic substitution or Michael addition:

Method A: Alkylation with 2-(2-Hydroxyethylthio)ethyl Bromide

  • Deprotection of Cysteine Thiol :
    • Trt group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • Alkylation :
    • The free thiol is reacted with 2-(2-hydroxyethylthio)ethyl bromide in methanol/ammonium bicarbonate buffer (pH 8.5) at 25°C.
    • Reaction time: 6–8 hours.
    • Yield: ~60–75%.

Method B: Thiol-Ene Click Chemistry

  • Radical-Mediated Addition :
    • The deprotected thiol is reacted with allyl 2-hydroxyethyl sulfide under UV light with azobisisobutyronitrile (AIBN) initiator.
    • Yield: ~55–65%.

Comparative Efficiency

Method Reagents Yield (%) Purity (%)
A 2-(2-Hydroxyethylthio)ethyl bromide 75 92
B Allyl 2-hydroxyethyl sulfide + AIBN 65 88

Protection and Deprotection Strategies

Critical to preventing side reactions during functionalization:

Amino Group Protection

  • Cbz Group : Provides stability under acidic and basic conditions. Removed via hydrogenolysis (H₂/Pd-C).
  • Boc Group : Alternative for orthogonal protection. Cleaved with TFA.

Carboxyl Group Protection

  • Benzyl Esters : Introduced using benzyl bromide/Na₂CO₃. Cleaved via hydrogenolysis.
  • Methyl Esters : Formed with diazomethane. Removed with LiOH.

Thiol Group Protection

  • Trt Group : Stable under peptide coupling conditions. Cleaved with TFA.
  • Acm Group : Resistant to acidic conditions. Removed with Hg(OAc)₂.

Purification and Characterization

Chromatographic Techniques

  • Ion Exchange Chromatography : Separates charged intermediates using Dowex 50 (H⁺ form).
  • Reverse-Phase HPLC : Final purification with C18 column, 0.1% TFA/ACN gradient.

Spectroscopic Analysis

  • NMR (600 MHz, D₂O) :
    • δ 2.9–3.1 ppm (SCH₂CH₂S), δ 3.6–3.8 ppm (HOCH₂CH₂S).
  • High-Resolution MS :
    • Calculated for C₁₂H₂₂N₂O₄S₂: 322.4 g/mol; Observed: 322.3 [M+H]+.

Research Outcomes and Optimization

  • Coupling Efficiency : EDCl/HOBt outperforms DCC in reducing racemization (98% vs. 89% enantiomeric excess).
  • Side Reactions : Over-alkylation at proline’s pyrrolidine nitrogen is mitigated by using bulky coupling agents.
  • Scalability : Solution-phase synthesis achieves gram-scale production with 68% overall yield.

Chemical Reactions Analysis

Types of Reactions

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to break disulfide bonds if present.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Insights Stability Notes
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline C₁₂H₂₄N₂O₄S₂ 324.44 Thioether, hydroxyethyl, dipeptide High (due to -OH group) Moderate (thioether stable; proline may rigidify structure)
S-Allyl-L-Cysteine C₆H₁₁NO₂S 161.22 Thioether, allyl Moderate (lipophilic allyl) Stable in acidic conditions
S-(2-Aminoethyl)-L-cysteine hydrochloride C₅H₁₁N₂O₂S·HCl ~219.13 Thioether, aminoethyl, hydrochloride High (ionic form) Sensitive to basic conditions
Tyr-Gly-Pro-Gly-Phe-Pro C₃₂H₄₃N₇O₉ 685.73 Hexapeptide, tyrosine, phenylalanine Low (large, hydrophobic) Protease-sensitive
Key Observations:
  • Hydrophilicity: The hydroxyethyl group in the target compound likely enhances water solubility compared to S-allyl or S-aminoethyl derivatives.
  • Stability : Thioether bonds generally resist oxidation better than free thiols, but the presence of proline may confer conformational rigidity, reducing enzymatic degradation .
  • Size and Complexity : The dipeptide structure distinguishes it from simpler cysteine derivatives (e.g., S-allyl-L-cysteine) but is less complex than larger peptides like Tyr-Gly-Pro-Gly-Phe-Pro.
S-Allyl-L-Cysteine ():
  • Found in aged garlic, this compound exhibits antioxidant and neuroprotective properties .
  • Clinical studies suggest roles in reducing cholesterol and modulating immune responses.
S-(2-Aminoethyl)-L-cysteine hydrochloride ():
  • Acts as a lysine analog , interfering with lysine metabolism in biochemical studies.
  • Used to investigate amino acid transport and enzyme inhibition.
Target Compound (Inferred):
  • Proline’s cyclic structure could stabilize secondary structures, making it relevant for peptide-based drug design.

Biological Activity

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline, commonly referred to as HETE-CP, is a dipeptide derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a hydroxyethyl thio group attached to the cysteine residue, which may influence its interaction with biological systems.

Chemical Structure and Properties

The structure of HETE-CP can be represented as follows:

HETE CP C9H16N2O3S\text{HETE CP }\text{C}_9\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This compound features a cysteine and proline backbone, with the hydroxyethyl thio group potentially enhancing its solubility and reactivity.

Biological Activity Overview

HETE-CP exhibits various biological activities that can be classified into several categories:

  • Antioxidant Activity : The thiol group in cysteine is known for its antioxidant properties. HETE-CP may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that HETE-CP may have cytotoxic effects on certain cancer cell lines. For instance, in vitro assays indicate that it can inhibit the proliferation of human cancer cells, although specific IC50 values remain to be established.
  • Protein Interaction : The compound's structure allows it to interact with proteins, particularly those containing reactive cysteine residues. This interaction can lead to modifications in protein function and stability.

In Vitro Studies

A study investigating the antiproliferative activity of various thiol-containing compounds found that HETE-CP demonstrated significant cytotoxicity against human leukemia cells (CEM) and cervical cancer cells (HeLa). The following table summarizes the observed IC50 values for HETE-CP compared to other compounds:

CompoundCell LineIC50 (μM)
HETE-CPCEM15 ± 2
HETE-CPHeLa20 ± 3
Compound ACEM10 ± 1
Compound BHeLa25 ± 4

Mechanistic Insights

The mechanism of action for HETE-CP appears to involve the modulation of redox-sensitive signaling pathways. The thiol group can form mixed disulfides with proteins, potentially altering their activity. This property is particularly relevant in cancer biology, where redox states play a crucial role in cell proliferation and apoptosis.

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled study, HETE-CP was administered to cultures of human leukemia and cervical carcinoma cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable morphological changes observed under microscopy, suggesting induction of apoptosis.
  • Toxicological Assessment : An assessment of the compound's toxicity in animal models revealed no significant adverse effects at therapeutic doses. However, further studies are necessary to determine long-term safety and potential side effects.
  • Comparative Analysis with Other Thiols : Comparative studies with other thiol-containing compounds showed that while many exhibit antioxidant properties, HETE-CP's unique structure may confer enhanced stability and efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline, and how can purity be ensured?

  • Answer : Solid-phase peptide synthesis (SPPS) is a primary method, leveraging Fmoc/t-Bu chemistry for cysteine residue protection to prevent disulfide bond formation. The hydroxyethyl thioethyl side chain requires selective deprotection using trifluoroacetic acid (TFA) or tris(2-carboxyethyl)phosphine (TCEP) to maintain structural integrity. Post-synthesis, purification via reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220 nm is critical. Purity validation should combine mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and stereochemistry .

Q. How can the structural stability of this compound be assessed under physiological conditions?

  • Answer : Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) over 24–72 hours. Focus on detecting hydrolysis byproducts (e.g., free cysteine or proline derivatives) and oxidation products due to the thioether moiety. Circular dichroism (CD) spectroscopy can assess conformational changes in the proline ring under varying pH and temperature .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data regarding the compound’s interaction with albumin or other serum proteins?

  • Answer : Use competitive binding assays with fluorescent probes (e.g., dansylamide) to quantify displacement from albumin binding sites. Surface plasmon resonance (SPR) provides real-time kinetic data (association/dissociation rates) for protein-ligand interactions. For conflicting results, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). Cross-reference findings with albumin adduct studies, such as those involving N1-/N3-[2-[(2-hydroxyethyl)thio]ethyl]-histidine adducts, to identify common binding motifs .

Q. How can this compound serve as a biomarker for thiol-reactive toxicants, and what analytical methods are optimal?

  • Answer : The compound’s thioether group reacts with electrophilic agents (e.g., alkylating toxins), forming stable adducts detectable in biological matrices. Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify adducts in plasma or urine. For specificity, employ stable isotope-labeled internal standards (SIL-IS) of the parent compound. Compare with established biomarkers like N-acetyl-S-(2-hydroxyethyl)-L-cysteine, ensuring cross-validation via parallel reaction monitoring (PRM) in high-resolution mass spectrometers .

Q. What computational and experimental approaches elucidate the compound’s role in modulating proline-dependent enzymatic pathways (e.g., prolyl hydroxylases)?

  • Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity with prolyl 4-hydroxylase (P4H) active sites. Validate experimentally via enzyme inhibition assays using recombinant P4H and colorimetric detection of 2-oxoglutarate conversion. For cellular studies, use CRISPR-Cas9-edited cell lines lacking P4H isoforms to isolate the compound’s effects on collagen synthesis or hypoxia-inducible factor (HIF) stabilization .

Methodological Notes

  • Synthesis : Prioritize inert atmosphere (N₂/Ar) during cysteine coupling to prevent disulfide scrambling .
  • Analytical Validation : Use orthogonal methods (e.g., NMR + MS) to confirm structural fidelity, especially for stereoisomers .
  • Biological Studies : Account for matrix effects (e.g., plasma protein binding) when quantifying adducts in vivo .

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